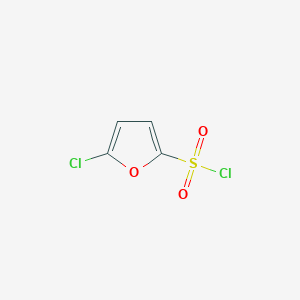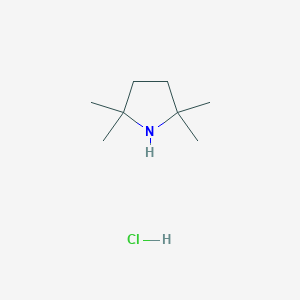
(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
Descripción general
Descripción
(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by a chlorine atom attached to the seventh position of the naphthalene ring and a hydroxyl group at the first position. The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Hydrogenation of 7-chloronaphthalene: : One common method to synthesize (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves the hydrogenation of 7-chloronaphthalene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
-
Reduction of 7-chloro-1-tetralone: : Another method involves the reduction of 7-chloro-1-tetralone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be further reduced to form fully saturated derivatives. Catalytic hydrogenation using Pd/C or platinum oxide (PtO2) can achieve this transformation.
-
Substitution: : The chlorine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol, or ammonia (NH3) in ethanol.
Major Products
Oxidation: 7-chloro-1-tetralone, 7-chloronaphthalene-1-carboxylic acid.
Reduction: 7-chloro-1,2,3,4-tetrahydronaphthalene.
Substitution: 7-amino-1,2,3,4-tetrahydronaphthalen-1-ol, 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of chlorine-substituted naphthalenes on biological systems. It serves as a model compound to investigate the interactions of similar structures with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
7-chloro-1-tetralone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
7-chloronaphthalene: Fully aromatic, lacking the tetrahydro structure, resulting in different chemical properties.
Uniqueness
(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its combination of a chlorine substituent and a hydroxyl group on a tetrahydronaphthalene framework. This unique structure allows for specific interactions and reactivity patterns that are not observed in its analogs, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHXZGPPFVUBEW-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid](/img/structure/B3383617.png)

![[4-(2-Methylbutan-2-yl)phenyl]methanol](/img/structure/B3383630.png)
![3-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B3383634.png)
![5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3383635.png)




![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B3383666.png)

